molecular formula C18H15FN4O2S2 B3620648 4-{[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-N-(2-FLUOROPHENYL)BENZAMIDE

4-{[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-N-(2-FLUOROPHENYL)BENZAMIDE

Cat. No.: B3620648
M. Wt: 402.5 g/mol
InChI Key: JZPAWLZCTWNGFX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an acetylamino group, a thiadiazole ring, a thiomethyl group, and a fluorophenyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the fluorophenyl group, for example, could have significant effects on the compound’s shape and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acetylamino group could potentially undergo acylation or deacylation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal uses, its mechanism of action would involve how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential health effects. Proper safety precautions should always be taken when handling this or any other chemical compound .

Future Directions

Future research on this compound could involve further studying its chemical properties, exploring its potential uses, and developing methods for its synthesis .

Properties

IUPAC Name

4-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S2/c1-11(24)20-17-22-23-18(27-17)26-10-12-6-8-13(9-7-12)16(25)21-15-5-3-2-4-14(15)19/h2-9H,10H2,1H3,(H,21,25)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPAWLZCTWNGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-N-(2-FLUOROPHENYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-{[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-N-(2-FLUOROPHENYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-{[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-N-(2-FLUOROPHENYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-{[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-N-(2-FLUOROPHENYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-{[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-N-(2-FLUOROPHENYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-{[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-N-(2-FLUOROPHENYL)BENZAMIDE

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